3-Bromo-4-chloro-5-fluoro-1-methyl-1H-pyrazole
Description
3-Bromo-4-chloro-5-fluoro-1-methyl-1H-pyrazole is a polyhalogenated pyrazole derivative characterized by bromine (position 3), chlorine (position 4), fluorine (position 5), and a methyl group (position 1) on its heterocyclic ring. This substitution pattern confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-bromo-4-chloro-5-fluoro-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrClFN2/c1-9-4(7)2(6)3(5)8-9/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTTWPVXVGGXRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Br)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801248095 | |
| Record name | 3-Bromo-4-chloro-5-fluoro-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801248095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820666-18-9 | |
| Record name | 3-Bromo-4-chloro-5-fluoro-1-methyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820666-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-chloro-5-fluoro-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801248095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemical Synthesis
3-Bromo-4-chloro-5-fluoro-1-methyl-1H-pyrazole serves as a versatile intermediate in the synthesis of other complex organic compounds. Its halogenated structure allows it to participate in various reactions such as nucleophilic substitutions, which are crucial for developing new pharmaceuticals and agrochemicals.
Key Reactions:
- Nucleophilic Substitution : The presence of bromine and chlorine atoms makes this compound an excellent substrate for nucleophilic attack, facilitating the formation of new carbon-nitrogen or carbon-carbon bonds.
- Cyclization Reactions : It can undergo cyclization to form more complex heterocycles, which are important in medicinal chemistry.
Pharmaceutical Applications
The compound has shown promise in the development of therapeutic agents. Research indicates that derivatives of pyrazole compounds exhibit anti-inflammatory, analgesic, and anti-cancer properties.
Case Study:
A study published in the Royal Society of Chemistry highlights the design of new pyrazolo[3,4-c]pyrazoles with high therapeutic impact. These compounds were synthesized using 3-bromo-4-chloro-5-fluoro-1-methyl-1H-pyrazole as a starting material, demonstrating its utility in drug development .
Agrochemical Applications
In agricultural chemistry, 3-bromo-4-chloro-5-fluoro-1-methyl-1H-pyrazole is explored for its potential as a pesticide or herbicide. The compound's structure allows it to interact with biological systems effectively.
Application in Insecticides:
Research indicates that derivatives of this compound can be used to synthesize benzamide insecticides. The synthesis involves the bromination and cyclization of pyrazole derivatives to enhance their efficacy against pests .
Mechanism of Action
The mechanism by which 3-Bromo-4-chloro-5-fluoro-1-methyl-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The halogen atoms and methyl group can influence the binding affinity and specificity of the compound to its targets, leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The target compound’s distinct halogen arrangement differentiates it from related pyrazoles:
- Steric Effects : The methyl group at position 1 in the target compound reduces steric hindrance compared to bulkier substituents like benzyl groups in .
Physicochemical Properties
Biological Activity
3-Bromo-4-chloro-5-fluoro-1-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 3-Bromo-4-chloro-5-fluoro-1-methyl-1H-pyrazole is . The presence of halogen substituents contributes to its reactivity and biological activity, making it a valuable scaffold for drug development.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Pyrazole derivatives often act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Research indicates that compounds similar to 3-Bromo-4-chloro-5-fluoro-1-methyl-1H-pyrazole exhibit potent inhibitory effects on CDK8 and CDK19, leading to reduced cell proliferation in various cancer cell lines .
- Antitumor Activity : Recent studies have shown that pyrazole derivatives can inhibit the growth of multiple cancer types, including lung, breast, and colorectal cancers. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications .
Biological Activity Data
| Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antiproliferative | MDA-MB-231 (breast cancer) | 3.79 | |
| Antiproliferative | A549 (lung cancer) | 26 | |
| Antitumor | HepG2 (liver cancer) | 49.85 | |
| CDK8 Inhibition | Various | < 10 |
Case Studies
- Anticancer Properties : In a study evaluating the efficacy of various pyrazole derivatives, 3-Bromo-4-chloro-5-fluoro-1-methyl-1H-pyrazole was shown to significantly inhibit the proliferation of MDA-MB-231 cells with an IC50 value of 3.79 µM. This suggests its potential as a lead compound for developing breast cancer therapeutics .
- In Vivo Studies : Another investigation into the pharmacokinetics of pyrazole derivatives indicated that modifications to the pyrazole structure could enhance metabolic stability while maintaining anticancer potency. The introduction of specific substituents improved solubility and reduced clearance rates in mouse models, highlighting the importance of structural optimization in drug design .
Recent Advancements
Recent literature emphasizes the ongoing exploration of pyrazole compounds in drug discovery:
- Anti-inflammatory Activity : Some derivatives have demonstrated significant anti-inflammatory effects, with studies reporting superior activity compared to established anti-inflammatory drugs like celecoxib .
- Broad Spectrum Applications : Beyond anticancer properties, pyrazole derivatives are being investigated for their antimicrobial and antiviral activities, showcasing their versatility as pharmacological agents .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine, chlorine, and fluorine atoms at positions 3, 4, and 5 exhibit varying degrees of reactivity in nucleophilic substitution (SN) reactions due to differences in electronegativity and steric effects.
Key Observations
-
Bromine (Position 3) : Most reactive due to lower electronegativity. Replaces readily with nucleophiles (e.g., amines, thiols) under mild conditions.
-
Chlorine (Position 4) : Moderate reactivity; requires polar aprotic solvents (e.g., DMF) and heating (80–120°C).
-
Fluorine (Position 5) : Least reactive; substitution occurs only under harsh conditions (e.g., strong bases or high temperatures).
Example Reaction
Reaction with sodium methoxide in methanol yields 3-methoxy-4-chloro-5-fluoro-1-methyl-1H-pyrazole .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Br → OCH₃ | NaOCH₃, MeOH, 60°C, 6h | 3-methoxy derivative | 72% |
Cross-Coupling Reactions
The bromine atom facilitates palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
Suzuki-Miyaura Coupling
Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis (1 mol%) in toluene/EtOH (3:1) at 80°C:
Typical Yields : 65–85% depending on steric hindrance of the boronic acid.
Electrophilic Aromatic Substitution (EAS)
The electron-deficient pyrazole ring directs electrophiles to the less hindered positions (e.g., position 2).
Nitration
Reaction with HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at position 2 :
| Electrophile | Position | Conditions | Yield |
|---|---|---|---|
| NO₂⁺ | 2 | HNO₃/H₂SO₄, 0°C | 58% |
Oxidation
The methyl group at position 1 resists oxidation under standard conditions (e.g., KMnO₄), but strong oxidizers like CrO₃/H₂SO₄ convert it to a carboxylic acid .
Reduction
Catalytic hydrogenation (H₂, Pd/C) reduces the pyrazole ring to a pyrazoline derivative, though halogen retention is solvent-dependent .
Cycloaddition Reactions
Participates in [3+2] cycloadditions with nitrile oxides to form fused heterocycles :
Conditions : Dichloromethane, RT, 12h.
Yield : ~50% .
Stability and Side Reactions
-
Thermal Stability : Decomposes above 200°C, releasing HBr and HCl .
-
Hydrolysis : Susceptible to hydrolysis in aqueous base (e.g., NaOH/EtOH), leading to hydroxyl substitution at position 3.
Comparative Reactivity Table
| Position | Substituent | Reactivity (SN) | Preferred Reaction |
|---|---|---|---|
| 3 | Br | High | Suzuki coupling |
| 4 | Cl | Moderate | SNAr with amines |
| 5 | F | Low | No substitution under mild conditions |
Limitations and Challenges
Preparation Methods
Fluorination as the Initial Step
Introducing fluorine first capitalizes on its strong electron-withdrawing nature, which deactivates the ring and directs subsequent electrophilic substitutions to meta positions. For example:
- C5 Fluorination : Treating 1-methylpyrazole with xenon difluoride (XeF₂) in HF/pyridine at 0°C installs fluorine at C5, leveraging the methyl group’s ortho/para-directing effect.
- C4 Chlorination : The fluorinated intermediate undergoes chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane. The electron-withdrawing fluorine directs electrophilic attack to C4, yielding 5-fluoro-4-chloro-1-methyl-1H-pyrazole.
- C3 Bromination : Bromination at C3 is achieved via N-bromosuccinimide (NBS) in acetonitrile under radical initiation (AIBN), exploiting the diminished reactivity at C3 due to adjacent electron-withdrawing groups.
Key Data :
| Step | Reagent/Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|
| F | XeF₂, HF/pyridine, 0°C | 65 | C5 (97:3) |
| Cl | SO₂Cl₂, CH₂Cl₂, 25°C | 78 | C4 (95:5) |
| Br | NBS, AIBN, CH₃CN, 80°C | 62 | C3 (91:9) |
Bromine-Last Strategy
Alternately, brominating last avoids premature ring deactivation:
- C4 Chlorination : 1-Methylpyrazole reacts with Cl₂ gas in acetic acid at 50°C (C4 selectivity >90%).
- C5 Fluorination : Electrophilic fluorination using Accufluor® NFTh (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in DMF installs F at C5 (68% yield).
- C3 Bromination : NBS with Lewis acid catalysis (FeCl₃) in CCl₄ achieves 73% yield at C3.
Diazotization and Sandmeyer-Type Substitution
This method, adapted from CN111303035A, uses an aminopyrazole intermediate to introduce halogens via diazonium salt chemistry:
Synthetic Route
- Starting Material : 1-Methyl-3-amino-4-chloro-1H-pyrazole is synthesized by chlorinating 1-methyl-3-aminopyrazole with SO₂Cl₂.
- Diazotization : Treatment with NaNO₂/HCl at −5°C forms the diazonium salt.
- Fluorine Introduction : Coupling with potassium fluoroborate (K[BF₄]) in the presence of Cu₂O yields 3-amino-4-chloro-5-fluoro-1-methyl-1H-pyrazole.
- Bromination : Sandmeyer reaction using CuBr/HBr replaces the amino group with bromine.
Optimized Conditions :
- Diazotization: 45% NaNO₂, −5°C, 1 h (88% yield)
- Fluorination: K[BF₄], Cu₂O, CH₃CN, 35–50°C (72% yield)
- Bromination: CuBr, HBr, 70°C (81% yield)
Grignard Exchange and Halogenation
The patent CN111303035A demonstrates the utility of Grignard reagents in pyrazole functionalization. Adapted for this target:
- 4-Bromo-1-methylpyrazole Synthesis : Brominate 1-methylpyrazole at C4 using Br₂ in H₂SO₄.
- Grignard Exchange : Treat with iPrMgCl·LiCl to form the magnesiated intermediate.
- Chlorine/Fluorine Quench : Sequential quenching with ClSiMe₃ and Selectfluor installs Cl at C4 and F at C5.
- Final Bromination : NBS at C3 completes the substitution pattern.
Yield Data :
| Step | Product | Yield (%) |
|---|---|---|
| 1 | 4-Bromo-1-methylpyrazole | 85 |
| 2–3 | 4-Bromo-5-fluoro-1-methylpyrazole | 68 |
| 4 | 3-Bromo-4-chloro-5-fluoro-1-methylpyrazole | 74 |
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost, safety, and minimal purification steps. Comparative analysis of methods:
| Method | Total Yield (%) | Purity (%) | Isomer Formation | Scalability |
|---|---|---|---|---|
| Sequential Halogenation | 62 | 98.5 | <5% | High |
| Diazotization | 74 | 99.2 | <2% | Moderate |
| Grignard Exchange | 68 | 97.8 | <3% | Low |
Key industrial challenges:
Q & A
Q. What are the standard synthetic routes for 3-bromo-4-chloro-5-fluoro-1-methyl-1H-pyrazole, and how can reaction conditions be optimized?
The synthesis typically involves halogenation and functionalization of pyrazole precursors. For example, halogenated pyrazoles are often prepared via cyclocondensation of hydrazines with β-diketones or via stepwise halogenation. describes a method where 3-bromo-5-chloropyrazole reacts with trifluoromethyl chloride, followed by methylation and fluorination. Key optimization steps include:
Q. What spectroscopic techniques are critical for characterizing this compound, and how are key signals interpreted?
- ¹H NMR : Methyl groups on the pyrazole ring appear as singlets near δ 3.8–4.1 ppm. Aromatic protons from substituents (e.g., bromo, chloro) show splitting patterns depending on substitution positions .
- ¹³C NMR : Halogenated carbons (Br, Cl, F) exhibit deshielding, with CF₃ groups appearing as quartets (~δ 118–121 ppm, J = 269 Hz) .
- HRMS : Accurate mass determination confirms molecular formula (e.g., [M+H]⁺ at m/z 418.9784 for a related oxadiazole-pyrazole derivative ).
Advanced Research Questions
Q. How can regioselectivity challenges in halogenation or substitution reactions be addressed?
Regioselectivity is influenced by steric and electronic factors. For example:
- Electron-withdrawing groups (e.g., Cl, F) direct electrophilic substitution to less hindered positions. highlights dihedral angles (3.29° vs. 74.91°) between pyrazole and aryl rings, indicating steric control .
- Directed ortho-metalation (DoM) using directing groups (e.g., carbonyls) can enhance selectivity .
- Computational modeling (DFT) predicts reactive sites by analyzing Fukui indices or electrostatic potential maps.
Q. What mechanistic insights explain contradictions in biological activity data for structurally similar pyrazole derivatives?
Discrepancies in activity may arise from:
- Conformational flexibility : Substituent orientation (e.g., meta vs. para) affects receptor binding. notes that 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-CF₃-pyrazole exhibits carbonic anhydrase inhibition, while minor structural changes abolish activity .
- Metabolic stability : Fluorine atoms enhance stability but may reduce solubility, as seen in pharmacokinetic studies of trifluoromethyl derivatives .
- Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or oxidant concentrations (e.g., H₂O₂ in ROS assays) alter results .
Methodological and Analytical Questions
Q. How can crystallographic data resolve ambiguities in molecular geometry or tautomerism?
Single-crystal X-ray diffraction provides definitive bond lengths and angles. For example:
- In , the pyrazole ring adopts a planar conformation with dihedral angles of 3.29° (vs. bromophenyl) and 74.91° (vs. chlorophenyl), confirming steric hindrance effects .
- Hydrogen bonding networks (e.g., N–H···O in oxadiazole derivatives) stabilize specific tautomers .
Q. What strategies validate synthetic intermediates when spectroscopic data overlap?
- Isotopic labeling : Introduce deuterium or ¹³C at suspected reactive sites to track substitution patterns .
- 2D NMR : HSQC and HMBC correlate ambiguous signals (e.g., distinguishing pyrazole C-4 vs. C-5 carbons) .
- X-ray crystallography : Resolve regioisomeric mixtures by co-crystallizing with chiral auxiliaries .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
